N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)propanamide

Type III secretion system Pseudomonas aeruginosa Antivirulence

N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)propanamide (CAS 329694-16-8, ChemBridge ID 5690431, also designated MBX-1641) is a synthetic phenoxyacetamide featuring a 2,4-dichlorophenoxy moiety linked via a methyl-substituted acetamide bridge to a 1,3-benzodioxole (methylenedioxyphenyl) group. First disclosed as a prototypical inhibitor of the bacterial type III secretion system (T3SS), the compound is characterized by a single chiral center at the α‑carbon of the propanamide backbone and is commercially available as a racemic mixture with certified purity exceeding 98.0% (HPLC/qNMR).

Molecular Formula C17H15Cl2NO4
Molecular Weight 368.2 g/mol
Cat. No. B2511117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)propanamide
Molecular FormulaC17H15Cl2NO4
Molecular Weight368.2 g/mol
Structural Identifiers
SMILESCC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H15Cl2NO4/c1-10(24-14-5-3-12(18)7-13(14)19)17(21)20-8-11-2-4-15-16(6-11)23-9-22-15/h2-7,10H,8-9H2,1H3,(H,20,21)
InChIKeyHTLITQCTVJDOQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-(1,3-Benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)propanamide (MBX-1641): Core Chemical Identity and Research-Grade Specifications


N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)propanamide (CAS 329694-16-8, ChemBridge ID 5690431, also designated MBX-1641) is a synthetic phenoxyacetamide featuring a 2,4-dichlorophenoxy moiety linked via a methyl-substituted acetamide bridge to a 1,3-benzodioxole (methylenedioxyphenyl) group . First disclosed as a prototypical inhibitor of the bacterial type III secretion system (T3SS), the compound is characterized by a single chiral center at the α‑carbon of the propanamide backbone and is commercially available as a racemic mixture with certified purity exceeding 98.0% (HPLC/qNMR) . The molecular formula C₁₇H₁₅Cl₂NO₄ and molecular weight 368.21 g/mol, combined with a well‑defined melting point of 122–126 °C, provide unambiguous identity verification for procurement and inventory control .

Why Closely Related Phenoxyacetamides Cannot Substitute for N-(1,3-Benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)propanamide


Within the phenoxyacetamide class, minor structural modifications produce profound functional divergence that precludes generic substitution. This compound (MBX‑1641) exhibits a strict requirement for the (R)‑enantiomer at the α‑carbon for T3SS inhibition; the (S)‑enantiomer (MBX‑2401) is essentially inactive, demonstrating that chirality is not a dispensable attribute . Furthermore, the 2,4‑dichloro substitution pattern on the phenoxy ring is critical — the mono‑chloro analog (CAS 380543‑06‑6) and the 2,6‑dichloro positional isomer (CAS 344411‑67‑2) show divergent biological profiles . Even the commercial agrochemical fenoxanil, which also bears a 2,4‑dichlorophenoxy‑propanamide core, carries a cyano‑dimethylpropyl amide substituent rather than the benzodioxolylmethyl group, redirecting its activity toward fungal melanin biosynthesis inhibition rather than bacterial T3SS targeting . These data collectively establish that the benzodioxole‑methyl linker, the 2,4‑dichloro arrangement, and the stereochemical configuration are each non‑negotiable contributors to the compound’s specific functional signature.

Head‑to‑Head Quantitative Differentiation of N-(1,3-Benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)propanamide


T3SS Inhibition Potency: MBX‑1641 vs. Other Validated T3SS Inhibitor Chemotypes

In the seminal 2010 screen of 80,000 compounds, MBX‑1641 emerged as one of only five validated T3SS inhibitors after rigorous counterscreening. Among the three chemotypes identified (phenoxyacetamides, malic diamides, N‑phenyl maleimide adducts), MBX‑1641 exhibited an IC₅₀ ≤ 25 μM for T3SS‑mediated ExoS‑β‑lactamase secretion and a CC₅₀ ≥ 100 μM against HeLa cells, yielding a selectivity index (CC₅₀/IC₅₀) of ≥ 4 . Critically, at concentrations up to 100 μM, MBX‑1641 showed no detectable MIC against P. aeruginosa and no inhibition of bacterial growth, confirming an antivirulence mechanism devoid of direct antibacterial pressure . Unlike conventional antibiotics, this mechanism reduces the selection pressure for resistance, a key differentiator for procurement of compounds intended for antivirulence research versus standard antimicrobial screening collections.

Type III secretion system Pseudomonas aeruginosa Antivirulence Phenoxyacetamide

Stereospecific T3SS Inhibition: (R)‑MBX‑1641 vs. (S)‑MBX‑2401 Enantiomer

The T3SS inhibitory activity of MBX‑1641 is exquisitely stereospecific. The 2010 study established a strict requirement for the (R)‑enantiomer at the α‑carbon; the (S)‑enantiomer (designated MBX‑2401) exhibited negligible T3SS inhibition . This stereochemical dependence was subsequently confirmed in the patent literature, which noted that an ethyl substituent at the asymmetric center is optimal and that stereochemistry is a critical determinant of potency . Commercial availability as a racemate (TCI B7105) means that the effective active concentration of the (R)‑enantiomer is approximately half of the nominal racemic concentration when interpreting published IC₅₀ values derived from racemic material. Researchers requiring enantiopure material must commission chiral resolution or asymmetric synthesis, as the commercially available racemate inherently contains 50% inactive (S)‑enantiomer.

Stereospecificity Enantiomer Chiral resolution SAR

Antibacterial Spectrum: MBX‑1641 vs. the Commercial Phenoxyacetamide Fungicide Fenoxanil

Fenoxanil (CAS 115852-48-7) is a marketed phenoxyacetamide that shares the 2,4‑dichlorophenoxy‑propanamide core with MBX‑1641 but carries a cyano‑dimethylpropyl amide substituent instead of the benzodioxolylmethyl group. Fenoxanil is exclusively developed as a systemic fungicide targeting melanin biosynthesis in Magnaporthe oryzae (rice blast) and has no reported antibacterial utility . In contrast, ChEMBL‑curated CO‑ADD screening data for MBX‑1641 demonstrate growth‑inhibitory activity against a panel of clinically relevant bacteria, including methicillin‑resistant Staphylococcus aureus MRSA ATCC 43300 (CO‑ADD:GP_020), Klebsiella pneumoniae MDR ATCC 70063 (CO‑ADD:GN_003), Escherichia coli ATCC 25922 (CO‑ADD:GN_001), Pseudomonas aeruginosa ATCC 27853 (CO‑ADD:GN_042), and Acinetobacter baumannii ATCC 19606 (CO‑ADD:GN_034) . Although the primary mechanism of MBX‑1641 is T3SS‑specific antivirulence at sub‑MIC concentrations, this broad‑spectrum antibacterial profile at higher concentrations is absent in fenoxanil, underscoring the functional divergence imparted by the benzodioxole‑methyl amide substituent.

Antibacterial spectrum CO-ADD panel Fenoxanil comparator Multidrug-resistant bacteria

Cytotoxicity Selectivity: MBX‑1641 CC₅₀ in Mammalian Cells with Cross‑Assay Consistency

A critical selection criterion for tool compounds is the separation between desired biological activity and mammalian cytotoxicity. MBX‑1641 has been evaluated in three independent cytotoxicity assays: (i) HeLa cell viability (CC₅₀ ≥ 100 μM) reported alongside T3SS IC₅₀ in the primary publication ; (ii) CHO cell cytotoxicity measured by LDH release assay (ChEMBL CHEMBL3399536) ; and (iii) HEK293 cell viability assessed by Resazurin reduction in the CO‑ADD panel (ChEMBL CHEMBL4296191) . Across all three mammalian cell types, MBX‑1641 exhibits CC₅₀ values exceeding 100 μM, establishing a consistent selectivity window relative to the T3SS IC₅₀. This cross‑assay reproducibility is a key differentiator from related screening hits that may show cytotoxicity in one cell line but not others. For example, structural analogs with modifications to the benzodioxole ring frequently exhibit reduced selectivity, as noted in the patent SAR data where certain B‑aryl substitutions improved T3SS potency but could also elevate cytotoxicity .

Cytotoxicity Selectivity index CHO cells HEK293 HeLa

Commercial Purity and Physical Characterization: TCI B7105 vs. Vendor Screening‑Grade Material

Procurement of screening‑grade compounds from uncharacterized vendor sources introduces variability that can confound dose‑response and SAR studies. TCI offers MBX‑1641 (Product B7105) with dual‑method purity certification: > 98.0% by HPLC (area%) and > 98.0% by quantitative NMR (qNMR), along with a confirmed melting point of 122.0–126.0 °C . This level of characterization exceeds the typical ≥ 95% purity specification offered by screening compound vendors (e.g., ChemBridge/Abeamole lists this compound as a screening‑grade 'lead‑like' compound without guaranteed purity on individual lots) . The melting point provides a simple, low‑cost identity verification method upon receipt, while the orthogonal purity methods (HPLC for organic impurities, qNMR for absolute purity including inorganic content and water) ensure that ≥ 98% of the weighed material is the nominal compound. For comparison, the structurally related mono‑chloro analog (CAS 380543‑06‑6) is typically offered at 95% purity without qNMR certification, and the 2,6‑dichloro positional isomer (CAS 344411‑67‑2) is primarily available as a building‑block intermediate rather than a characterized bioactive compound .

Purity certification HPLC qNMR Melting point Procurement specification

Patent‑Disclosed Synthetic Tractability and SAR Expandability vs. Structural Analogs

US Patent 9,340,551 explicitly designates MBX‑1641 as the 'prototypical inhibitor scaffold' for the phenoxyacetamide class of T3SS inhibitors and discloses extensive SAR exploring modifications at four positions: the A aryl group (2,4‑dichlorophenoxy), the linker to the A aryl group, the B aryl group (benzodioxole), and the linker to the B aryl group . The patent reports that 'a great range of substitutions for the B aryl group could be tolerated without adversely affecting and in some cases improving T3SS inhibitory performance' . This scaffold plasticity is a significant advantage over the mono‑chloro analog (CAS 380543‑06‑6), which has an additional methyl group at the α‑carbon that alters the steric environment and may restrict SAR exploration, and over the 2,6‑dichloro isomer, which is primarily used as a synthetic building block rather than a derivatizable bioactive scaffold. Furthermore, the synthetic route disclosed in the 2010 publication — coupling commercially available 2‑(2,4‑dichlorophenoxy)propanoic acid with 3,4‑methylenedioxybenzylamine — is a single‑step amide bond formation amenable to parallel synthesis . This synthetic accessibility, combined with the disclosed SAR landscape, positions MBX‑1641 as the preferred starting point for medicinal chemistry campaigns targeting T3SS.

SAR expandability Patent scaffold Synthetic route Derivatization

Validated Research Applications for N-(1,3-Benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)propanamide Based on Quantitative Evidence


Primary T3SS Antivirulence Probe in Pseudomonas aeruginosa Infection Models

MBX‑1641 is the most thoroughly characterized phenoxyacetamide T3SS inhibitor, with a published IC₅₀ of ≤ 25 μM in the ExoS‑β‑lactamase secretion assay, a selectivity index of ≥ 4 relative to HeLa cell cytotoxicity, and no detectable antibacterial MIC (> 100 μM) against P. aeruginosa . These properties make it the tool compound of choice for dissecting the role of T3SS in P. aeruginosa virulence without confounding effects on bacterial viability. The demonstrated cross‑species T3SS inhibition — blocking YopE‑β‑lactamase secretion from Yersinia pestis — further extends its utility to Yersinia infection models . Procurement of high‑purity, analytically certified material (TCI B7105, ≥ 98%) ensures reproducible dose‑response relationships across independent laboratories.

Medicinal Chemistry Starting Point for Phenoxyacetamide T3SS Inhibitor Optimization

The patent designation of MBX‑1641 as the 'prototypical inhibitor scaffold' with disclosed SAR across four structural regions (A aryl, A‑linker, B aryl, B‑linker) provides a validated foundation for lead optimization programs . The single‑step synthetic route from commercially available precursors enables rapid analog generation via parallel amide coupling. Critically, the patent explicitly states that diverse B‑aryl substitutions are tolerated without loss of T3SS inhibitory activity, offering a clear vector for improving potency, selectivity, or pharmacokinetic properties while maintaining the core pharmacophore .

Antibacterial Screening Reference Compound with Defined Selectivity Profile

The CO‑ADD panel data curated in ChEMBL demonstrate that MBX‑1641 has measurable activity against a range of clinically relevant bacterial pathogens including MRSA, MDR K. pneumoniae, E. coli, P. aeruginosa, and A. baumannii, as well as antifungal activity against C. neoformans . Combined with its well‑characterized cytotoxicity profile across HeLa, CHO, and HEK293 cells (all CC₅₀ ≥ 100 μM), MBX‑1641 serves as a useful reference compound for benchmarking the selectivity of new antibacterial hits identified in phenotypic screens. The TCI‑certified purity (≥ 98% by both HPLC and qNMR) ensures that observed biological activity is attributable to the nominal structure rather than impurities .

Chiral Separation and Enantiomer‑Specific Pharmacology Studies

The demonstrated stereospecificity of T3SS inhibition — with activity residing in the (R)‑enantiomer and the (S)‑enantiomer (MBX‑2401) being essentially inactive — makes racemic MBX‑1641 an excellent starting material for chiral chromatographic resolution studies . The separated enantiomers can then be used to investigate enantiomer‑specific pharmacology, including differential binding to the T3SS needle protein PscF (mutations in which confer resistance to phenoxyacetamide inhibitors), and to determine whether the (S)‑enantiomer possesses any off‑target activities distinct from T3SS inhibition .

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-2-(2,4-dichlorophenoxy)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.